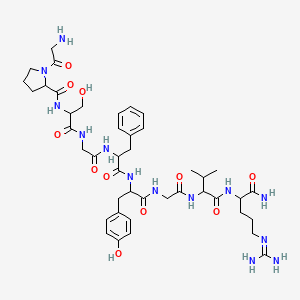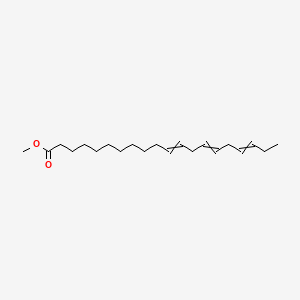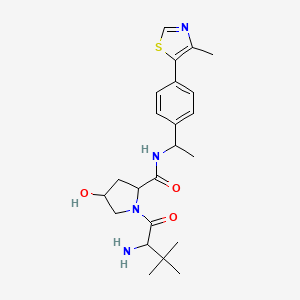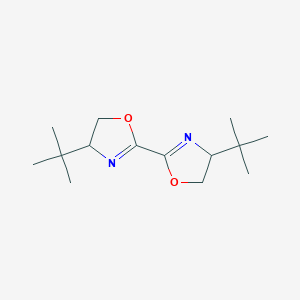
3-Bromo-3',3''-dichlorotrityl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3’,3’'-dichlorotrityl alcohol is an organic compound with the molecular formula C19H13BrCl2O. It is a derivative of trityl alcohol, where the trityl group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,3’'-dichlorotrityl alcohol typically involves the reaction of trityl alcohol with brominating and chlorinating agents. One common method is the electrophilic aromatic substitution reaction, where trityl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’,3’'-dichlorotrityl alcohol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient halogenation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-3’,3’'-dichlorotrityl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohol derivatives.
Substitution: Formation of substituted trityl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3’,3’'-dichlorotrityl alcohol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-3’,3’'-dichlorotrityl alcohol involves its interaction with molecular targets through its hydroxyl and halogen functional groups. The compound can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trityl Alcohol: The parent compound without halogen substitutions.
3-Bromo-3’,3’'-trityl Alcohol: A derivative with only bromine substitution.
3-Chloro-3’,3’'-trityl Alcohol: A derivative with only chlorine substitution.
Uniqueness
3-Bromo-3’,3’'-dichlorotrityl alcohol is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its mono-substituted counterparts. The combination of these halogens can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical and biological studies.
Eigenschaften
Molekularformel |
C19H13BrCl2O |
|---|---|
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
(3-bromophenyl)-bis(3-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-7-1-4-13(10-16)19(23,14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15/h1-12,23H |
InChI-Schlüssel |
MTDKYTGQKHBZLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)





![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)


![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
